N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-18(12-13-19-21)16-9-7-15(8-10-16)11-14-20-24(22,23)17-5-3-2-4-6-17/h2-10,12-13,20H,11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMJPZYAZIOEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The 1-methylpyrazole moiety is synthesized through cyclocondensation of α,β-diketones with methylhydrazine. For example, 4-acetylphenethylamine derivatives are reacted with ethyl trifluoroacetate under basic conditions to form diketones, which subsequently undergo cyclization (Figure 1).
Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethyl trifluoroacetate, NaOMe | Methanol | 60°C, 24h | 65% |
| 2 | Methylhydrazine HCl, EtOH | Ethanol | Reflux, 15h | 41% |
Mechanistic Insight : Base-mediated Claisen condensation forms the diketone intermediate, which undergoes cyclization with methylhydrazine via nucleophilic attack at the β-keto position, followed by dehydration.
Functionalization of the Aromatic Core
The phenyl ring is functionalized with an ethylamine side chain using reductive amination or Curtius rearrangement. For instance, 4-bromophenethyl alcohol may be converted to the corresponding azide, followed by Staudinger reduction to yield the amine.
Optimization Note : Use of LiAlH4 for nitrile reduction or catalytic hydrogenation for nitro groups achieves higher yields (>85%) compared to traditional methods.
Sulfonamide Coupling
Reaction with Benzenesulfonyl Chloride
The ethylamine intermediate is treated with benzenesulfonyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
Protocol
Alternative Sulfonation Strategies
-
Mitsunobu Reaction : For sterically hindered amines, employ DEAD/PPh3 to couple benzenesulfonic acid.
-
Solid-Phase Synthesis : Immobilize the amine on Wang resin for iterative coupling, achieving 94% purity after cleavage.
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Pyrazole Yield | Amine Yield | Sulfonamide Yield | Total Yield |
|---|---|---|---|---|
| Cyclocondensation | 41% | 65% | 78% | 20.7% |
| Reductive Amination | 92% | 88% | 91% | 73.7% |
Key Insight : Reductive amination outperforms cyclocondensation due to milder conditions and fewer side reactions.
Purity Challenges
-
Byproducts : Over-sulfonation (5–12%) occurs without rigorous temperature control.
-
Mitigation : Use of molecular sieves or flow chemistry reduces dimerization.
Industrial-Scale Considerations
Cost-Effective Reagents
Process Intensification
-
Continuous flow reactors reduce reaction time from 24h to 2h for pyrazole formation.
-
In-line NMR monitoring enables real-time adjustment of stoichiometry.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Amines.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the following characteristics:
- Molecular Formula: C21H21N5O2S
- Molecular Weight: 407.5 g/mol
- CAS Number: 2640978-60-3
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through the reaction of hydrazine with suitable precursors, followed by the attachment of phenyl and sulfonamide groups to yield the final product. The presence of the pyrazole ring is crucial as it is known for its diverse biological activities.
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide exhibits several biological activities:
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. For instance:
- Mechanism: These compounds can inhibit various cancer cell lines, including breast, colon, and lung cancers. A study demonstrated that related compounds exhibited IC50 values in the micromolar range against several human tumor cell lines, indicating their potential as therapeutic agents in oncology.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Mechanism: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammatory processes. In vitro studies have shown that certain pyrazole-based compounds can selectively inhibit COX-2, leading to reduced inflammation without affecting COX-1, crucial for maintaining gastric mucosa.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
Antitumor Activity Study
A comprehensive study examined the effects of pyrazole derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells .
Anti-inflammatory Research
Research focused on the anti-inflammatory properties demonstrated that specific derivatives effectively reduced inflammatory markers in animal models, supporting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Investigations into the SAR of pyrazole derivatives revealed correlations between structural modifications and biological activity, guiding further optimization for enhanced efficacy .
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and van der Waals forces, leading to the stabilization of the enzyme-inhibitor complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Benzenesulfonamide Moieties
Key structural variations among analogs include substituents on the pyrazole ring, linker modifications, and sulfonamide substitutions. Below is a comparative analysis:
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition :
- Compounds like NSC110782 (HDAC2) and analogs in (carbonic anhydrase inhibitors) highlight the role of sulfonamide groups in coordinating metal ions (e.g., zinc in HDACs) . The target compound’s unsubstituted sulfonamide may favor similar interactions.
- SB-399885 ’s 5-HT₆ antagonism suggests pyrazole-linked benzenesulfonamides can target CNS receptors, though substituents (e.g., piperazinyl groups) enhance specificity .
- Metabolic and Solubility Profiles: ’s bioavailability radar chart indicates that pyrazole derivatives with lipophilic substituents (e.g., aryl groups) may suffer from reduced solubility, while polar linkers (e.g., ethyl) improve absorption . The target compound’s phenethyl linker balances lipophilicity and flexibility. Solubility data in for 4-aminobenzenesulfonamides suggest that pyrazole substitution reduces aqueous solubility compared to simpler sulfonamides .
- Structural Flexibility vs. Activity: The ethyl linker in the target compound (vs. rigid phenyl in ) may enhance conformational adaptability for binding diverse targets .
Key Research Findings and Contradictions
- Contradictions in Target Specificity: While SB-399885 () is a selective 5-HT₆ antagonist, structurally similar compounds in (e.g., NSC748337) show HDAC2 inhibition, indicating that minor substituent changes drastically alter target profiles .
- Synthetic Feasibility :
- and emphasize conventional methods (e.g., Claisen-Schmidt condensation) for synthesizing pyrazole-sulfonamide hybrids, suggesting the target compound is synthetically accessible .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, a compound featuring a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H21N5O2S
- Molecular Weight : 407.5 g/mol
- CAS Number : 2640980-02-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the sulfonamide group. The synthetic route often highlights the importance of the pyrazole scaffold in enhancing biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds containing the pyrazole structure exhibit significant anticancer activity across various cancer cell lines. For instance:
- In vitro studies showed that derivatives of pyrazole can inhibit the growth of lung cancer (A549), breast cancer (MCF7), and colorectal cancer cells, with IC50 values ranging from 3.79 µM to 42.30 µM depending on the specific derivative and cell line tested .
- Case Study : A specific derivative with a similar structure exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In a study comparing various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains:
| Bacterial Strain | Activity Observed |
|---|---|
| E. coli | Good activity |
| S. aureus | Moderate activity |
| Pseudomonas aeruginosa | Notable activity |
| Klebsiella pneumoniae | Effective |
Studies have indicated that the presence of specific functional groups within the pyrazole framework enhances antimicrobial properties .
Molecular Modeling Studies
Molecular modeling has been employed to understand the binding interactions between this compound and its biological targets. These studies suggest that modifications to the pyrazole ring can significantly influence its binding affinity and biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield and purity of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide?
- Methodology : Multi-step synthesis routes are common for sulfonamide-pyrazole hybrids. Key steps include:
- Step 1 : Condensation of substituted pyrazole precursors with benzenesulfonamide derivatives under reflux conditions.
- Step 2 : Use of catalysts (e.g., sulfuric acid) to promote cyclization and sulfonamide bond formation .
- Critical Parameters : Temperature (80–120°C), solvent polarity (ethanol or DMF), and reaction time (5–24 hours) significantly impact yield and purity .
- Analysis : Monitor intermediates via TLC and final product purity via HPLC (>95% purity threshold recommended) .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- Techniques :
- X-ray crystallography : Resolve 3D conformation and hydrogen-bonding patterns in the sulfonamide-pyrazole core .
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methyl group on pyrazole, ethyl linker) .
- FT-IR : Identify characteristic peaks (e.g., S=O stretching at 1150–1250 cm, N-H bending at 1600 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Assays :
- Enzyme inhibition : Test against kinases (e.g., SphK1) using fluorometric assays, given structural similarity to pyrazole-based kinase inhibitors .
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Data Interpretation : Compare IC values with reference compounds (e.g., Celecoxib for COX-2 inhibition) .
Q. How can solubility and formulation challenges be addressed for this hydrophobic compound?
- Strategies :
- Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro studies .
- Nanoparticle encapsulation : Employ PLGA or liposomal carriers to enhance bioavailability .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity data across different cell lines?
- Hypothesis Testing :
- Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsomes .
- Membrane permeability : Quantify via Caco-2 cell monolayers; correlate with LogP values (predicted ~3.5) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Methods :
- Docking studies : Use AutoDock Vina to map interactions with target proteins (e.g., COX-2 active site) .
- QSAR models : Train on pyrazole-sulfonamide datasets to predict substituent effects on activity .
- Validation : Synthesize top-ranked derivatives and validate predictions via SPR or ITC .
Q. What reaction intermediates are critical to monitor during scaled-up synthesis?
- Key Intermediates :
- Pyrazole precursor : Ensure regioselective methylation at the 1-position via -NMR .
- Sulfonamide intermediate : Track sulfonyl chloride consumption via GC-MS to avoid side reactions .
Q. How can spectroscopic discrepancies in structural characterization be resolved?
- Case Study : If -NMR signals for the ethyl linker overlap, employ DEPT-135 or 2D HSQC to assign carbons unambiguously .
- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out impurities .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stability Studies :
- Accelerated testing : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
- Antioxidants : Add 0.1% BHT to solid-state formulations to suppress free radical-mediated breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
